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Compound of Interest

Compound Name: 4-(2-chlorophenyl)butanoic Acid

Cat. No.: B3037967 Get Quote

An In-Depth Technical Guide to 4-(2-
chlorophenyl)butanoic acid
Abstract: This document provides a comprehensive technical overview of 4-(2-
chlorophenyl)butanoic acid, a halogenated aromatic carboxylic acid. It serves as a critical

resource for researchers, chemists, and drug development professionals by detailing the

compound's core physical and chemical properties, spectroscopic profile, and essential safety

protocols. This guide emphasizes the causality behind its characteristics, grounding theoretical

knowledge in practical application and established scientific principles. By synthesizing data

from authoritative chemical databases and spectroscopic theory, this whitepaper aims to

facilitate the effective use of this compound as a synthetic intermediate and building block in

various research and development applications.

Chemical Identity and Structure
4-(2-chlorophenyl)butanoic acid belongs to the class of aromatic carboxylic acids. Its

structure consists of a butanoic acid chain attached to a benzene ring, which is substituted with

a chlorine atom at the ortho (position 2) position relative to the alkyl chain. This specific

isomeric arrangement dictates its unique steric and electronic properties, influencing its

reactivity and physical behavior.
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Identifier Value Source

IUPAC Name
4-(2-chlorophenyl)butanoic
acid

N/A

CAS Number 68449-31-0 [1][2]

Molecular Formula C₁₀H₁₁ClO₂ [1][2]

Molecular Weight 198.65 g/mol [1][2]

Canonical SMILES
C1=CC=C(C(=C1)CCCC(=O)

O)Cl
[2]

| PubChem CID | 11356083 |[3] |

Caption: 2D Structure of 4-(2-chlorophenyl)butanoic acid.

Physical Properties
The physical properties of 4-(2-chlorophenyl)butanoic acid are governed by the interplay

between the polar carboxylic acid group, the largely nonpolar butyl chain, and the halogenated

aromatic ring. The carboxyl group's ability to form strong hydrogen bonds significantly

influences its melting point and boiling point, while the chlorophenyl moiety contributes to its

overall molecular weight and solubility profile.
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Property Value
Comments and
Authoritative Source

Molecular Weight 198.65 g/mol
Calculated from the molecular

formula C₁₀H₁₁ClO₂.[1][2]

Physical State Solid

Expected at standard

temperature and pressure,

typical for carboxylic acids of

this molecular weight.

XLogP3-AA 2.9

A computed measure of

hydrophobicity, indicating

moderate lipid solubility.[4]

Hydrogen Bond Donor Count 1
The hydroxyl proton of the

carboxylic acid group.[4]

Hydrogen Bond Acceptor

Count
2

The carbonyl and hydroxyl

oxygens of the carboxylic acid

group.[4]

Rotatable Bond Count 4
Indicates conformational

flexibility in the butyl chain.[4]

Note: Experimental data for properties such as melting point, boiling point, and precise

solubility are not widely published. The values provided are based on computational models

and structural analogy.

Chemical Properties and Reactivity
The chemical behavior of 4-(2-chlorophenyl)butanoic acid is defined by its two primary

functional regions: the carboxylic acid group and the 2-chlorophenyl ring.

A. Carboxylic Acid Reactivity: The carboxyl group is the primary site of reactivity.

Acidity: It behaves as a weak acid, capable of donating its hydroxyl proton in the presence of

a base to form a carboxylate salt. The pKa is influenced by the electron-withdrawing effect of

the nearby aromatic ring.
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Esterification: In the presence of an alcohol and an acid catalyst, it readily undergoes Fischer

esterification to form the corresponding ester. This is a standard derivatization method.

Amide Formation: It can be converted to an acyl chloride using reagents like thionyl chloride

(SOCl₂) or oxalyl chloride, which then reacts with amines to form amides. This is a

cornerstone of its use in medicinal chemistry synthesis.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(2-

chlorophenyl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

B. Aromatic Ring Reactivity: The 2-chlorophenyl group can participate in electrophilic aromatic

substitution reactions. The chlorine atom is an ortho-, para- director but is deactivating due to

its inductive electron withdrawal. The alkyl chain is an ortho-, para- director and is weakly

activating. The steric hindrance from the ortho-chloro group and the butyl chain will significantly

influence the regioselectivity of incoming electrophiles, generally favoring substitution at the

para position relative to the butyl chain.

Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of 4-(2-
chlorophenyl)butanoic acid. The expected spectral features are derived from the distinct

chemical environments of its protons and carbons.

A. Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the carboxylic acid

functional group.

O-H Stretch: A very broad and strong absorption band is expected from approximately 2500

cm⁻¹ to 3500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic

acid dimer.[5]

C=O Stretch: A strong, sharp absorption band should appear around 1700-1725 cm⁻¹,

corresponding to the carbonyl stretch.[5]

C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ region is indicative of the C-O single

bond stretch.

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.
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C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum will show distinct signals for the aliphatic chain and the

aromatic ring.

-COOH (1H): A broad singlet, highly deshielded, appearing far downfield (>10 ppm). Its

integration confirms the presence of the acidic proton.[6]

Aromatic Protons (4H): Due to the ortho-substitution, these protons will exhibit a complex

multiplet pattern, typically in the 7.0-7.5 ppm region.

-CH₂-Ar (2H): A triplet adjacent to the aromatic ring, expected around 2.7-2.9 ppm.

-CH₂-COOH (2H): A triplet adjacent to the carboxyl group, expected around 2.4-2.6 ppm.

[6]

Internal -CH₂- (2H): A multiplet (quintet or sextet) resulting from coupling to the two

adjacent CH₂ groups, expected around 1.9-2.2 ppm.[6]

¹³C NMR: The carbon spectrum provides a map of the unique carbon environments.

-C=O: The carbonyl carbon is the most deshielded, appearing in the 175-185 ppm range.

[5]

Aromatic Carbons: Six distinct signals are expected between 120-145 ppm. The carbon

atom bonded to the chlorine (C-Cl) will be shifted, as will the carbon bonded to the butyl

chain (C-C).

Aliphatic Carbons: Three signals corresponding to the -CH₂- groups of the butyl chain will

appear in the 20-40 ppm range.

C. Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and

can reveal structural information through fragmentation patterns.

Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z ≈ 198. A

characteristic M+2 peak at m/z ≈ 200 with approximately one-third the intensity of the M⁺
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peak will also be present, confirming the presence of a single chlorine atom (due to the

natural abundance of the ³⁷Cl isotope).

Key Fragments: Common fragmentation includes the loss of the carboxyl group (-COOH,

loss of 45 Da) and cleavage of the butyl chain.

Experimental Protocol: ¹H NMR Characterization
This protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum to

confirm the structural integrity of a synthesized or purchased batch of 4-(2-
chlorophenyl)butanoic acid.

Objective: To verify the chemical structure and assess the purity of 4-(2-
chlorophenyl)butanoic acid via ¹H NMR spectroscopy.

Methodology:

Sample Preparation (Causality: Purity and Solubility):

Accurately weigh 5-10 mg of the compound into a clean, dry vial.

Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent

for non-polar to moderately polar organic molecules and its deuterium signal does not

interfere with the analyte signals.[6]

Add a small amount of tetramethylsilane (TMS) as an internal standard (chemical shift

reference at 0.0 ppm).[6]

Vortex the vial until the sample is fully dissolved. A clear, homogenous solution is critical

for high-resolution spectra.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Instrument Setup & Data Acquisition (Causality: Signal Quality):

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
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Lock the spectrometer on the deuterium signal of the CDCl₃. This step corrects for any

magnetic field drift during the experiment.

Shim the magnetic field to achieve maximum homogeneity. This is a critical step to obtain

sharp, well-resolved peaks. An improperly shimmed sample will result in broad, distorted

signals.

Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 45° pulse angle, 2-second

relaxation delay).

Data Processing and Analysis (Causality: Structural Verification):

Apply Fourier transform, phase correction, and baseline correction to the raw data (Free

Induction Decay).

Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

Integrate all peaks. The relative integral ratios should correspond to the number of protons

in each environment (e.g., 1:4:2:2:2).

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to

assign each signal to the corresponding protons in the 4-(2-chlorophenyl)butanoic acid
structure. Compare the observed spectrum to the predicted profile in Section 4B.
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Caption: Experimental workflow for NMR characterization.
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Safety and Handling
As with any laboratory chemical, proper handling of 4-(2-chlorophenyl)butanoic acid is

paramount to ensure safety. While specific toxicity data for this compound is not extensively

documented, precautions should be based on its chemical class.

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with

side shields, a lab coat, and chemical-resistant gloves.[7]

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a

chemical fume hood, to avoid inhalation of any dust or vapors.[8]

Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

Avoid dust formation when handling the solid material.[8]

First Aid:

Skin Contact: Immediately wash the affected area with soap and plenty of water.[9]

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[9]

Inhalation: Move the individual to fresh air.[7]

Ingestion: Rinse mouth with water. Seek immediate medical attention in all cases of

significant exposure.[7]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents and strong bases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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